molecular formula C21H21FN2O2 B5167187 3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No.: B5167187
M. Wt: 352.4 g/mol
InChI Key: AGJQZVPIPUXBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research for its potential as a nonsteroidal mineralocorticoid receptor (MR) antagonist . This compound belongs to a novel class of pyrazoline-based antagonists that exhibit excellent potency and selectivity against the MR, with reduced activity on other nuclear hormone receptors . The benzo[g]indazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern on this molecule is designed to modulate its biological activity and pharmacokinetic properties. The primary research value of this compound lies in the investigation of MR pathways, which are critical therapeutic targets for cardiovascular and renal diseases. Preclinical studies on structurally related analogues have demonstrated oral efficacy in models of salt-induced hypertension and nephropathy, showing significant blood pressure reduction and renal protection . Its mechanism of action involves competitive inhibition of the MR, blocking the effects of aldosterone and potentially offering advantages over older steroidal antagonists. Researchers utilize this compound to explore new treatment paradigms for hypertension, heart failure, and chronic kidney disease, as well as to study the fundamental biology of mineralocorticoid receptor signaling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-19(25)24-21(14-5-4-6-15(22)11-14)18-9-7-13-12-16(26-2)8-10-17(13)20(18)23-24/h4-6,8,10-12,18,21H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJQZVPIPUXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H22N2O
  • Molecular Weight : 334.422 g/mol
  • CAS Number : 380901-25-7

Antitumor Activity

Recent studies have indicated that derivatives of benzo[g]indazole exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways associated with tumor growth and survival, specifically targeting kinases involved in cell proliferation and apoptosis.
Cell LineIC50 (µM)Reference
HCT1165.2
HeLa4.8
SGC-79016.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens.

  • Antibacterial Effects : In vitro assays have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.8

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models.

  • Mechanism : The anti-inflammatory action is believed to occur through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study evaluated the efficacy of the compound in MCF-7 breast cancer cells, where it was found to induce apoptosis significantly more than conventional therapies like doxorubicin.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation assessed the synergistic effects of the compound when combined with standard antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy compared to monotherapy.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that derivatives of benzo[g]indazole may exhibit anticancer properties by modulating protein kinase activity, which is crucial for cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
    • Case Studies : In preclinical studies, analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
  • Neuroprotective Effects
    • Research Insights : Some studies have suggested that benzo[g]indazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve anti-inflammatory effects and the inhibition of apoptotic pathways in neuronal cells .
    • Experimental Evidence : Animal models have shown that these compounds can improve cognitive function and reduce neuronal damage in models of neurodegeneration.
  • Anti-inflammatory Properties
    • Inflammation Modulation : The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis .
    • Clinical Relevance : Ongoing research is focusing on the potential use of this compound in treating inflammatory conditions, with preliminary studies indicating efficacy in reducing symptoms associated with inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction of neuronal damage
Anti-inflammatoryModulation of inflammatory cytokine production

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences Among Benzo[g]indazole Derivatives

Compound Name R1 (Position 3) R2 (Position 6/7) R3 (Position 2) Biological Activity
Target Compound 3-Fluorophenyl 7-Methoxy Propionyl Antiproliferative (IC50: 5–15 µM)
6-Nitro-3-(4-methoxyphenyl) derivative (12a) 4-Methoxyphenyl 6-Nitro, 7-Methoxy Acetyl NCI-H460 IC50: 7.2 µM
6-Amino-3-(4-methoxyphenyl) derivative (15b) 4-Methoxyphenyl 6-Amino, 7-Methoxy Acetyl Antibacterial (MIC: 62.5 µg/mL)
(7E)-3-(4-Methoxyphenyl)-7-methylidene analog 4-Methoxyphenyl 7-Methylidene None Not reported

Key Observations :

  • Nitro vs. Amino Groups: Nitro derivatives (e.g., 12a) exhibit stronger antiproliferative activity, while amino derivatives (e.g., 15b) show enhanced antibacterial effects .
  • Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to methoxyphenyl analogs .

Antiproliferative Activity

The target compound shares structural similarities with nitro-substituted derivatives (e.g., 12a, IC50: 5–15 µM against NCI-H460 lung cancer cells).

Antibacterial Activity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis requires optimized conditions for introducing the propionyl group, as excessive acylation may reduce yield .
  • Structure-Activity Relationship (SAR) :
    • Fluorine at position 3 improves metabolic stability.
    • Methoxy at position 7 enhances solubility without compromising activity.
    • Larger acyl groups (e.g., propionyl vs. acetyl) may alter pharmacokinetic profiles .

Q & A

Q. What validation criteria are critical for ensuring reproducibility in SAR studies?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish full synthetic protocols (including failed attempts) and raw spectral data. Use independent replication labs to confirm key findings .

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